![molecular formula C15H13BrN4O2 B447443 5-AMINO-7-(2-BROMO-5-METHOXYPHENYL)-2-METHYL-3,7-DIHYDROPYRANO[2,3-D]IMIDAZOL-6-YL CYANIDE](/img/structure/B447443.png)
5-AMINO-7-(2-BROMO-5-METHOXYPHENYL)-2-METHYL-3,7-DIHYDROPYRANO[2,3-D]IMIDAZOL-6-YL CYANIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-AMINO-7-(2-BROMO-5-METHOXYPHENYL)-2-METHYL-3,7-DIHYDROPYRANO[2,3-D]IMIDAZOL-6-YL CYANIDE is a complex organic compound that belongs to the class of imidazole derivatives. Imidazoles are heterocyclic compounds containing nitrogen atoms, which are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-AMINO-7-(2-BROMO-5-METHOXYPHENYL)-2-METHYL-3,7-DIHYDROPYRANO[2,3-D]IMIDAZOL-6-YL CYANIDE typically involves multi-step reactions starting from readily available precursors. One common approach is the cyclization of amido-nitriles under mild conditions, which allows for the inclusion of various functional groups such as aryl halides and heterocycles . The reaction conditions often involve the use of nickel catalysts, followed by proto-demetallation, tautomerization, and dehydrative cyclization to yield the desired imidazole derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5-AMINO-7-(2-BROMO-5-METHOXYPHENYL)-2-METHYL-3,7-DIHYDROPYRANO[2,3-D]IMIDAZOL-6-YL CYANIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: Halogen atoms can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium iodide in acetone can facilitate halogen substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Applications De Recherche Scientifique
5-AMINO-7-(2-BROMO-5-METHOXYPHENYL)-2-METHYL-3,7-DIHYDROPYRANO[2,3-D]IMIDAZOL-6-YL CYANIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of 5-AMINO-7-(2-BROMO-5-METHOXYPHENYL)-2-METHYL-3,7-DIHYDROPYRANO[2,3-D]IMIDAZOL-6-YL CYANIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazole Derivatives: Compounds such as 1H-imidazole and 2H-imidazole share structural similarities and exhibit similar chemical properties.
Boron Reagents: Compounds like phenylboronic pinacol esters are also used in similar applications, particularly in drug design and delivery.
Uniqueness
5-AMINO-7-(2-BROMO-5-METHOXYPHENYL)-2-METHYL-3,7-DIHYDROPYRANO[2,3-D]IMIDAZOL-6-YL CYANIDE is unique due to its specific substitution pattern and the presence of both amino and bromo groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C15H13BrN4O2 |
|---|---|
Poids moléculaire |
361.19g/mol |
Nom IUPAC |
5-amino-7-(2-bromo-5-methoxyphenyl)-2-methyl-1,7-dihydropyrano[2,3-d]imidazole-6-carbonitrile |
InChI |
InChI=1S/C15H13BrN4O2/c1-7-19-13-12(9-5-8(21-2)3-4-11(9)16)10(6-17)14(18)22-15(13)20-7/h3-5,12H,18H2,1-2H3,(H,19,20) |
Clé InChI |
WQGFSODMPIYBLC-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(N1)C(C(=C(O2)N)C#N)C3=C(C=CC(=C3)OC)Br |
SMILES canonique |
CC1=NC2=C(N1)C(C(=C(O2)N)C#N)C3=C(C=CC(=C3)OC)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


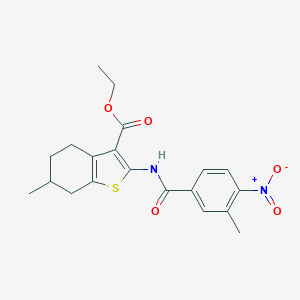
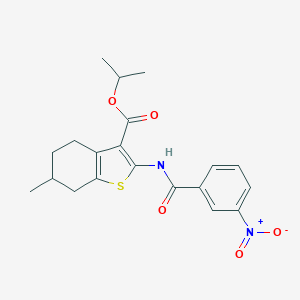
![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2,4-bisnitrobenzamide](/img/structure/B447363.png)
![2-[(2,4-Dichlorobenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B447364.png)
![5-bromo-N'-[1-(4-methoxyphenyl)ethylidene]-2-furohydrazide](/img/structure/B447365.png)

![Methyl 2-[(2-methoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B447371.png)
![Isopropyl 6-methyl-2-[(phenoxyacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B447372.png)
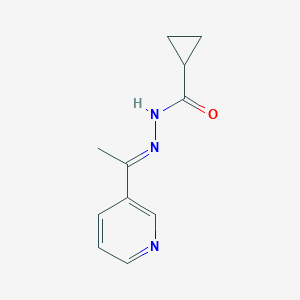
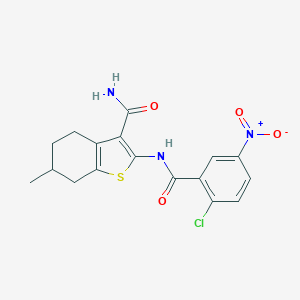
![2,4-dichloro-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)benzamide](/img/structure/B447375.png)
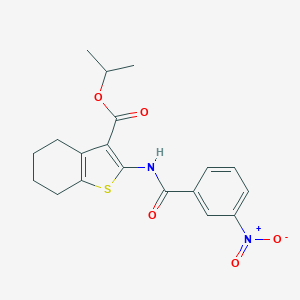
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2,4-dinitrobenzamide](/img/structure/B447380.png)

